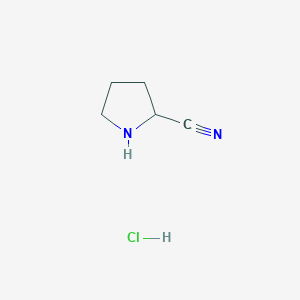![molecular formula C8H12FNO B177750 (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one CAS No. 198208-50-3](/img/structure/B177750.png)
(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one is a chemical compound that belongs to the class of bicyclic compounds. It has been studied for its potential use in medicine due to its unique structure and properties.
Wirkmechanismus
(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one binds to the dopamine transporter (DAT) and inhibits the reuptake of dopamine from the synaptic cleft. This leads to an increase in the concentration of dopamine in the brain, which can improve cognitive function and attention.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one are still being studied. However, it is known to have an effect on the dopamine system in the brain, which plays a crucial role in reward, motivation, and attention.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one in lab experiments include its selectivity for the dopamine transporter and its potential use in the treatment of neurological disorders. However, its limitations include its potential toxicity and the need for further research to fully understand its biochemical and physiological effects.
Zukünftige Richtungen
There are several potential future directions for the study of (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one. These include:
1. Further studies on its mechanism of action and its effect on the dopamine system in the brain.
2. Exploration of its potential use in the treatment of neurological disorders such as ADHD.
3. Development of new synthetic methods for the production of (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one.
4. Investigation of its potential use as a PET imaging agent for the diagnosis of neurological disorders.
5. Studies on its potential toxicity and safety profile.
Conclusion:
In conclusion, (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one is a chemical compound that has shown potential for use in medicine. Its unique structure and properties make it a potential candidate for the treatment of neurological disorders such as ADHD. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
Synthesemethoden
The synthesis of (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one involves several steps. The first step is the preparation of 3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one, which can be achieved by reacting 1,3-cyclohexadiene with N-methylpyrrolidine in the presence of a fluorinating agent. The second step involves the conversion of 3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one to (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one using a chiral catalyst.
Wissenschaftliche Forschungsanwendungen
(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one has been studied for its potential use in medicine. It has been found to have activity as a selective dopamine transporter (DAT) inhibitor. This makes it a potential candidate for the treatment of attention-deficit/hyperactivity disorder (ADHD) and other neurological disorders.
Eigenschaften
CAS-Nummer |
198208-50-3 |
|---|---|
Produktname |
(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one |
Molekularformel |
C8H12FNO |
Molekulargewicht |
157.19 g/mol |
IUPAC-Name |
(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C8H12FNO/c1-10-5-2-3-7(10)8(11)6(9)4-5/h5-7H,2-4H2,1H3/t5-,6-,7+/m1/s1 |
InChI-Schlüssel |
WVZUPYSYPZLZLT-QYNIQEEDSA-N |
Isomerische SMILES |
CN1[C@@H]2CC[C@H]1C(=O)[C@@H](C2)F |
SMILES |
CN1C2CCC1C(=O)C(C2)F |
Kanonische SMILES |
CN1C2CCC1C(=O)C(C2)F |
Synonyme |
8-Azabicyclo[3.2.1]octan-2-one,3-fluoro-8-methyl-,(1R,3S,5S)-rel-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



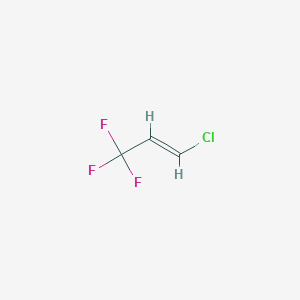
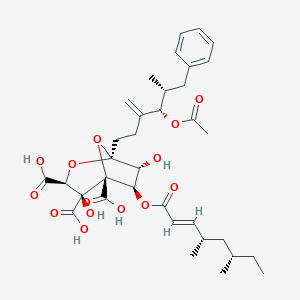
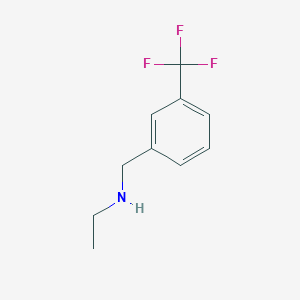

![2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid](/img/structure/B177679.png)
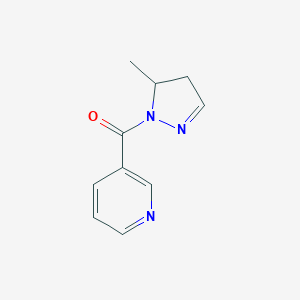
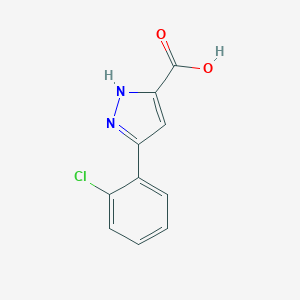
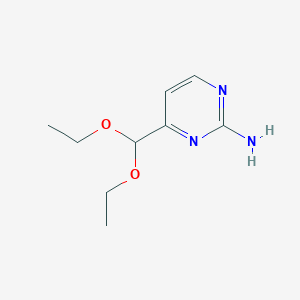
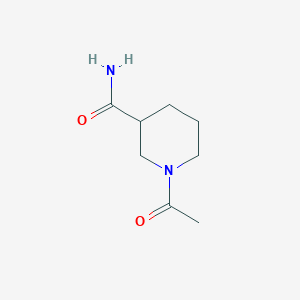
![Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B177697.png)
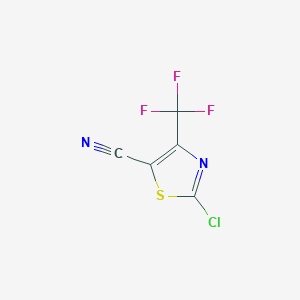
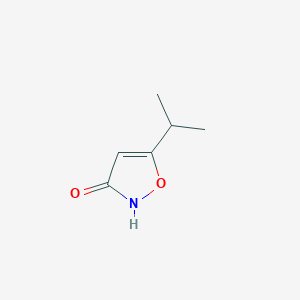
![2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine](/img/structure/B177704.png)
